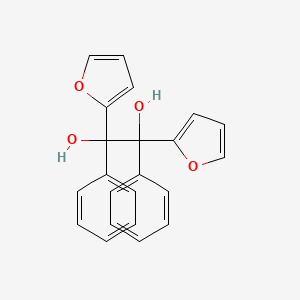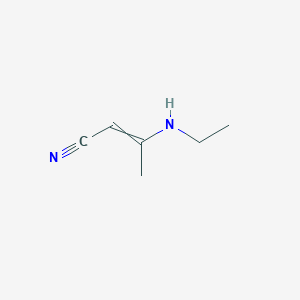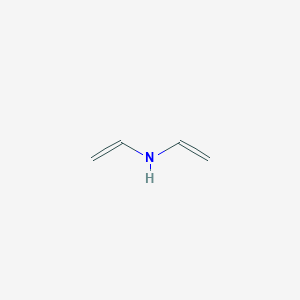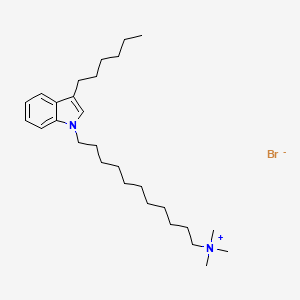![molecular formula C15H13F3N2O2 B14648327 N-Methyl-N'-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea CAS No. 52575-27-6](/img/structure/B14648327.png)
N-Methyl-N'-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N’-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea is an organic compound that belongs to the class of urea derivatives It features a trifluoromethyl group attached to a phenoxyphenyl structure, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable amine precursor. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at a temperature range of 20°C to 60°C. The reaction mixture is then admixed with p-toluenesulfonic acid in a polar solvent at a temperature up to the reflux temperature of the solvent used .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N’-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres.
Major Products
Applications De Recherche Scientifique
N-Methyl-N’-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an anti-cancer agent.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of N-Methyl-N’-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with proteins, potentially inhibiting key enzymes or receptors involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flufenoxuron: A benzoylurea insecticide with a similar trifluoromethyl group.
Sorafenib: A phenylurea derivative used as an anti-cancer drug.
Fluoxetine: An antidepressant with a trifluoromethylphenoxy group
Uniqueness
N-Methyl-N’-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
52575-27-6 |
|---|---|
Formule moléculaire |
C15H13F3N2O2 |
Poids moléculaire |
310.27 g/mol |
Nom IUPAC |
1-methyl-3-[4-[4-(trifluoromethyl)phenoxy]phenyl]urea |
InChI |
InChI=1S/C15H13F3N2O2/c1-19-14(21)20-11-4-8-13(9-5-11)22-12-6-2-10(3-7-12)15(16,17)18/h2-9H,1H3,(H2,19,20,21) |
Clé InChI |
CRUHEERVHIBBPV-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl--water (1/1)](/img/structure/B14648250.png)
![Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine](/img/structure/B14648256.png)

![2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid](/img/structure/B14648277.png)
![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14648282.png)





![Ethyl 3-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14648315.png)
![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14648320.png)
